8-(3-Cyclohexen-1-yl)theophylline
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Overview
Description
8-(3-Cyclohexen-1-yl)theophylline: is a chemical compound with the molecular formula C13H16N4O2 and a molecular weight of 260.295 . It is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of the cyclohexenyl group to the theophylline structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 8-(3-Cyclohexen-1-yl)theophylline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and environmentally benign organoboron reagents . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-(3-Cyclohexen-1-yl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
8-(3-Cyclohexen-1-yl)theophylline has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Mechanism of Action
The mechanism of action of 8-(3-Cyclohexen-1-yl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions lead to smooth muscle relaxation, bronchodilation, and suppression of airway responses to stimuli. The compound’s molecular targets include phosphodiesterase enzymes, adenosine receptors, and histone deacetylases .
Comparison with Similar Compounds
Theophylline: A methylxanthine used in respiratory disease treatment.
8-Aminotheophylline: A derivative of theophylline with different chemical properties.
1,3-Dimethylxanthine: Another methylxanthine with similar biological activities.
Uniqueness: 8-(3-Cyclohexen-1-yl)theophylline is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and biological properties compared to other theophylline derivatives . This structural modification can influence its reactivity, biological activity, and potential therapeutic applications.
Properties
CAS No. |
74039-68-2 |
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Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
8-cyclohex-3-en-1-yl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H16N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3,(H,14,15) |
InChI Key |
VUVQIGQQUJUTRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCC=CC3 |
Origin of Product |
United States |
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